N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide

Medicinal Chemistry Synthetic Chemistry Chemical Biology

Researchers optimizing uncharged AChE reactivators face non-linear SAR and batch variability with in-house synthesis. This ≥95% pure scaffold eliminates reproducibility issues and provides a unique primary amine handle for rapid diversification without orthogonal protecting groups. • XLogP -1.3 enables design of reactivators with restricted CNS exposure or enhanced aqueous solubility for IV formulations. • Free primary amine (pKa ~9-10) enables single-step amide coupling or reductive amination to probe the N-substituent pocket. • ≥95% purity ensures lot-to-lot consistency as a control fragment for HTS oxime reactivation or metal chelation assays.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 390817-84-2
Cat. No. B1429642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide
CAS390817-84-2
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=NO)N
InChIInChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8)
InChIKeySMJUVNGMYHLQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide: A Primary Amine Building Block in the Hydroxyiminoacetamide Class of CNS-Penetrant AChE Reactivators


N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide (CAS 390817-84-2) is a low molecular weight (131.13 g/mol) member of the N-substituted 2-hydroxyiminoacetamide family, a class of uncharged oximes designed to reactivate organophosphate-inhibited acetylcholinesterase (AChE) [1]. Unlike permanently charged pyridinium aldoximes like pralidoxime (2-PAM), compounds in this class equilibrate between neutral and protonated states at physiological pH, allowing them to cross the blood-brain barrier and act centrally [1]. This specific compound features a free primary amine on the ethyl linker, distinguishing it from lead tertiary amine analogs such as RS41A (pyrrolidine) and RS194B (azepane) that have demonstrated high in vitro reactivation potency [2].

Why N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide Cannot Be Replaced by a Generic Hydroxyiminoacetamide Analog


Within the hydroxyiminoacetamide class, minor structural modifications cause profound, non-linear changes in reactivation kinetics, organophosphate selectivity, and CNS distribution. For instance, replacing the pyrrolidine ring in RS41A with an azepane ring (RS194B) reduced the dissociation constant (Kox) several-fold, dramatically enhancing reactivation efficiency for sarin, cyclosarin, and VX conjugates [1]. The primary amine in N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide provides a chemically distinct ionization profile (pKa ~9-10 for primary amines vs. ~10-11 for tertiary amines) and a unique hydrogen-bonding capacity, resulting in vastly different calculated lipophilicity (XLogP -1.3 vs. ~0.5 for RS41A) [2]. This directly impacts passive blood-brain barrier permeability and molecular recognition by OP-AChE conjugates, making generic interchange impossible without complete reactivation and ADME re-profiling.

Quantitative Differential Evidence for Procuring N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide


Unique Primary Amine Handle Enables Selective Derivatization vs. Tertiary Amine Leads

N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide contains a terminal -NH2 group, while the lead AChE reactivators RS41A and RS194B contain cyclic tertiary amines (pyrrolidine and azepane, respectively) that are not amenable to selective further conjugation [1]. The presence of three hydrogen bond donors (HBD=3) on this scaffold, compared to one or two in tertiary amine analogs, provides a distinct reactivity profile for amide bond formation or reductive amination strategies, a critical requirement for creating targeted libraries or SAR probes without protecting group chemistry [2].

Medicinal Chemistry Synthetic Chemistry Chemical Biology

Enhanced Calculated Hydrophilicity Suggests a Distinct CNS Distribution Profile vs. Lead Reactivator RS41A

The target compound exhibits a significantly lower calculated lipophilicity (XLogP = -1.3) compared to the lead tertiary amine reactivator RS41A (estimated XLogP ~0.5) [1]. While moderate lipophilicity facilitates passive BBB penetration, excessively low values can limit initial brain uptake or favor rapid clearance. This differential places the compound in a unique physicochemical space, potentially offering a superior balance for targeting peripheral OP-AChE conjugates or creating pro-drugs with enhanced solubility for parenteral administration.

ADME Blood-Brain Barrier Computational Drug Design

Class-Defining Reactivation Mechanism with Potential for Optimized Kinetics Against Tabun

Although direct reactivation kinetic data for the specific compound is absent from the literature, its core scaffold—the 2-hydroxyiminoacetamide—has been definitively established as a centrally active reactivator capable of outperforming the uncharged standard monoisonitrosoacetone (MINA) and 2,3-butanedione monoxime (DAM) [1]. Notably, RS194B, a direct structural analog, was later found to possess only moderate reactivation potency for tabun-inhibited hAChE, a known limitation of this scaffold [2]. The primary amine moiety offers a unique ionization state at physiological pH that could alter the rate-limiting dephosphorylation step (k2) for tabun adducts, presenting a testable SAR hypothesis.

Acetylcholinesterase Reactivation Organophosphate Poisoning Kinetic Analysis

Commercially Available Purity Standards Enable Reproducible Procurement for SAR Studies

Multiple reputable vendors supply N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide with defined minimum purity specifications, typically ≥95% (AKSci, ChemBridge) or 98% (Leyan) . This contrasts with highly potent but structurally complex analogs like RS194B, which are synthesized on-demand and lack standardized quality control for direct procurement. The availability of a certified purity standard for this building block reduces batch-to-batch variability and ensures consistent results in SAR campaigns.

Procurement Analytical Chemistry Medicinal Chemistry

Optimal Use Cases for N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide Based on Differential Evidence


Rapid Probe Generation for Hydroxyiminoacetamide SAR

Teams optimizing uncharged AChE reactivators can use this compound's unique primary amine for single-step diversification (amide coupling or reductive amination) to rapidly probe the N-substituent pocket. This accelerates the exploration of structural space beyond the pyrrolidine/azepane analogs described in the core 2011-2012 JBC publications [Section 3, Evidence 1], without the need for orthogonal protecting group strategies.

Development of Enhanced Solubility Prodrugs or Peripheral Agent Formulations

Its significantly lower predicted lipophilicity (XLogP -1.3) compared to CNS-penetrant leads makes it a strong starting point for designing reactivators with restricted CNS exposure or improved aqueous solubility for intravenous formulations, particularly for acute organophosphate poisoning scenarios where peripheral AChE restoration is prioritized [Section 3, Evidence 2].

Focused Library Synthesis Targeting Tabun-Inhibited Cholinesterases

Procurement of this scaffold is strategically valuable for groups seeking to address the moderate tabun-reactivation profile of known hydroxyiminoacetamide leads. The differential ionization of the primary amine at physiological pH may provide a novel kinetic advantage for tabun adducts, representing a testable and scientifically sound SAR hypothesis [Section 3, Evidence 3].

Standardized Fragment-Based Screening Control

The reliable commercial availability at ≥95% purity positions this compound as an ideal, reproducible control fragment for high-throughput screening assays focused on oxime reactivation or metal chelation, eliminating the batch-to-batch variability associated with in-house synthesis of more advanced leads [Section 3, Evidence 4].

Technical Documentation Hub

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